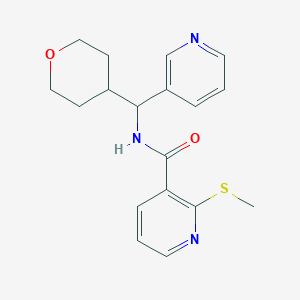

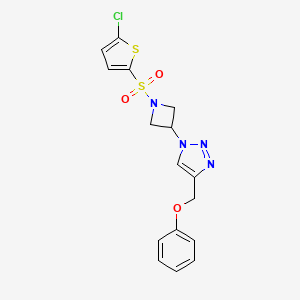

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

A study by Gao et al. (2018) synthesized a novel diarylethene containing a pyrazole derivative, exhibiting excellent fluorescence sensing abilities for Al3+ and Zn2+ ions. This compound was used to construct a logic circuit based on its multi-responsive characteristics to UV/Vis lights and chemical species, demonstrating its application in detecting metal ions in water samples (Gao, Yaping, Hui, & S., 2018).

Catalytic Asymmetry

Togni et al. (1996) explored the palladium-catalyzed asymmetric allylic amination using pyrazole ligands, highlighting the compound's role in achieving high enantioselectivity in the synthesis of secondary amines. This study provides insight into the steric control of η3-allyl configurations and site-selective nucleophilic attacks, emphasizing the compound's significance in asymmetric synthesis (Togni, Urs, V. Gramlich, P. Pregosin, & R. Salzmann, 1996).

Heterocyclic Synthesis

Shaabani et al. (2009) developed a one-pot, four-component reaction involving a pyrazole derivative, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method highlights the compound's versatility in creating a new class of heterocycles under mild conditions, demonstrating its utility in the field of organic synthesis (Shaabani, Mozhdeh, A., Maryam, & F., 2009).

Antimicrobial Activity

A study by B'Bhatt and Sharma (2017) synthesized novel compounds containing the pyrazole nucleus, which exhibited antimicrobial activity against various bacterial and fungal strains. This research underscores the compound's potential as a scaffold for developing antimicrobial agents, contributing to the search for new therapeutic options (B'Bhatt & S. Sharma, 2017).

Nonlinear Optical Properties

Kanwal et al. (2022) investigated the synthesis and computational applications of pyrazole-thiophene-based amide derivatives, focusing on their nonlinear optical (NLO) properties. This study illustrates the compound's utility in materials science, particularly in the development of materials with potential applications in optoelectronics and photonics (Kanwal, N., Syeda, Z., M., Muhammad Ali, Adeel, Gulraiz, & S., 2022).

Wirkmechanismus

Mode of Action

It is known that many pyrazole derivatives have been found to interact with various enzymes and receptors in the body, leading to a variety of biological effects .

Biochemical Pathways

It is known that many pyrazole derivatives can affect various biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .

Pharmacokinetics

It is known that many pyrazole derivatives have good bioavailability and are metabolized in the liver .

Result of Action

It is known that many pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

It is known that many factors, such as temperature, ph, and the presence of other chemicals, can influence the action and stability of many chemical compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEELMHFUJOIMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)